molecular formula C17H16N2 B11863946 4-(2-(Quinolin-2-YL)ethyl)aniline CAS No. 5429-68-5

4-(2-(Quinolin-2-YL)ethyl)aniline

Cat. No.: B11863946
CAS No.: 5429-68-5
M. Wt: 248.32 g/mol
InChI Key: TYAYBROKRWNLJG-UHFFFAOYSA-N
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Description

4-(2-(Quinolin-2-YL)ethyl)aniline is an organic compound that features a quinoline moiety attached to an aniline group via an ethyl linker Quinoline is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline typically involves the reaction of 2-quinolinecarboxaldehyde with 4-ethylaniline under acidic or basic conditions. The reaction can be catalyzed by various agents, including transition metals or organic catalysts, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might also employ green chemistry principles, such as using water or ethanol as solvents and employing recyclable catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Quinolin-2-YL)ethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and aniline derivatives.

Scientific Research Applications

4-(2-(Quinolin-2-YL)ethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(2-(Quinolin-2-YL)ethyl)aniline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its potential anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with only the quinoline moiety.

    2-Quinolinecarboxaldehyde: A precursor in the synthesis of 4-(2-(Quinolin-2-YL)ethyl)aniline.

    4-Ethylaniline: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both quinoline and aniline moieties, which confer a combination of properties from both parent structures. This dual functionality allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for further research and development.

Properties

CAS No.

5429-68-5

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-(2-quinolin-2-ylethyl)aniline

InChI

InChI=1S/C17H16N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,7,11,18H2

InChI Key

TYAYBROKRWNLJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC3=CC=C(C=C3)N

Origin of Product

United States

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